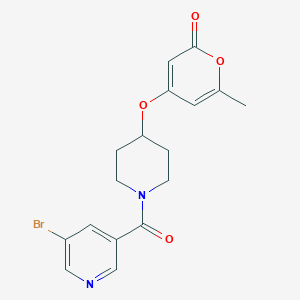
2-Chloro-5-(1,1,2,2-tetrafluoro-2-methoxyethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-5-(1,1,2,2-tetrafluoro-2-methoxyethyl)pyridine” is a chemical compound with the CAS Number: 2173999-53-4 . It has a molecular weight of 243.59 . It is in liquid form .
Molecular Structure Analysis
The InChI Code for this compound is1S/C8H6ClF4NO/c1-15-8(12,13)7(10,11)5-2-3-6(9)14-4-5/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 243.59 .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
2-Chloro-5-(1,1,2,2-tetrafluoro-2-methoxyethyl)pyridine, due to its unique structural framework, plays a significant role in the synthesis of complex molecules. For instance, pyridine derivatives are pivotal in the synthesis of pesticides, as elucidated by Lu Xin-xin (2006) in their review on synthesizing 2,3-Dichloro-5-trifluoromethyl pyridine, highlighting the chemical's utility in agriculture through various synthetic pathways (Lu Xin-xin, 2006).
Photochemical Nitrogen Elimination and Ring Expansion
Reisinger, Bernhardt, and Wentrup (2004) demonstrated the potential of tetrazolo[1,5-a]pyridines/2-azidopyridines in undergoing photochemical nitrogen elimination and ring expansion to form 1,3-diazacyclohepta-1,2,4,6-tetraenes, along with ring cleavage to cyanovinylketenimines. This research showcases the chemical's versatility in generating new structures under specific conditions, expanding its applicability in organic synthesis (Reisinger, Bernhardt, & Wentrup, 2004).
Photophysical Evaluation and Computational Study
Hagimori, Nishimura, Mizuyama, and Shigemitsu (2019) explored the synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds, identifying them as highly emissive fluorophores in both solution and solid state. This research underscores the compound's potential in the development of new materials with specific photophysical properties, beneficial for applications in materials science and engineering (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Fluorination and Chemical Reactivity
The compound's reactivity and potential for modification are further demonstrated by its utility in fluorination reactions. Liu, Gao, Gu, Shen, and Sun (2015) described a regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines using a specific fluorinating reagent in aqueous conditions, showcasing the adaptability of pyridine derivatives in synthesizing fluorinated compounds for various scientific applications (Liu, Gao, Gu, Shen, & Sun, 2015).
Propriétés
IUPAC Name |
2-chloro-5-(1,1,2,2-tetrafluoro-2-methoxyethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF4NO/c1-15-8(12,13)7(10,11)5-2-3-6(9)14-4-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGFAPFAUVWSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C1=CN=C(C=C1)Cl)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(1,1,2,2-tetrafluoro-2-methoxyethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





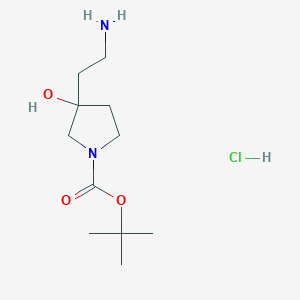
![6-Tert-butyl-2-[1-(2-chlorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2590154.png)
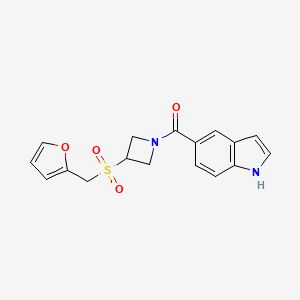
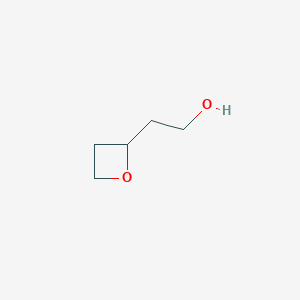
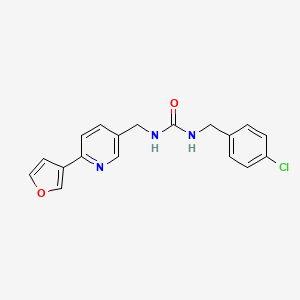

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2590163.png)
![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2590165.png)
